molecular formula C22H16IN3O B5375339 6-iodo-3-(2-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone

6-iodo-3-(2-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone

Cat. No. B5375339
M. Wt: 465.3 g/mol
InChI Key: PDYXYPKVUYSKGI-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-iodo-3-(2-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone is a chemical compound that has gained significant attention in scientific research. It belongs to the class of quinazolinone derivatives and has demonstrated potential in the development of new drugs.

Mechanism of Action

The mechanism of action of 6-iodo-3-(2-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone is not fully understood. However, studies have shown that the compound exhibits its anti-tumor properties by inhibiting the activity of certain enzymes involved in cell proliferation. It has also been shown to modulate the activity of certain neurotransmitters, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-iodo-3-(2-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone have been studied extensively. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and modulate the activity of certain neurotransmitters. It has also been shown to have a protective effect on neurons, potentially slowing the progression of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-iodo-3-(2-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone in lab experiments is its versatility. The compound has been shown to have potential in a wide range of scientific research areas, including cancer research, inflammation research, and neurological research. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving 6-iodo-3-(2-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone. One potential area of research is the development of new drugs based on this compound. Another area of research is the further elucidation of the compound's mechanism of action, which could lead to a better understanding of its potential therapeutic applications. Additionally, research into improving the solubility of the compound could make it more accessible for use in lab experiments.

Synthesis Methods

The synthesis of 6-iodo-3-(2-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone involves the reaction of 2-(3-pyridinyl)acetonitrile with 2-(2-methylphenyl)acetaldehyde in the presence of iodine and ammonium acetate. The resulting intermediate is then subjected to further reaction with anthranilic acid to yield the final product.

Scientific Research Applications

The potential applications of 6-iodo-3-(2-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone in scientific research are vast. It has been studied for its anti-tumor, anti-inflammatory, and anti-viral properties. The compound has also shown potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

IUPAC Name

6-iodo-3-(2-methylphenyl)-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16IN3O/c1-15-5-2-3-7-20(15)26-21(11-8-16-6-4-12-24-14-16)25-19-10-9-17(23)13-18(19)22(26)27/h2-14H,1H3/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYXYPKVUYSKGI-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16IN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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